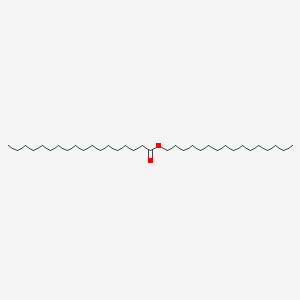

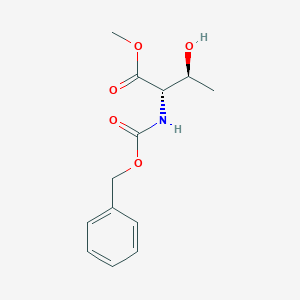

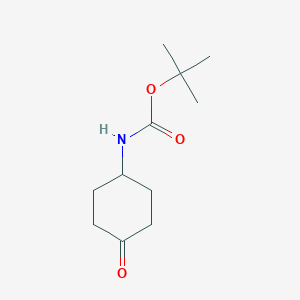

(2S,3S)-2-(((苄氧基)羰基)氨基)-3-羟基丁酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of molecules similar to "(2S,3S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate" often involves multi-step organic reactions, including protection-deprotection strategies for functional groups, stereoselective additions, and the formation of carbon-carbon and carbon-heteroatom bonds. For example, molecules with benzoylamino groups and methyl ester functionalities are synthesized through reactions involving carbonylation, amination, and esterification steps (Casimir et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds like "(2S,3S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate" is characterized using spectroscopic methods such as NMR, IR, and possibly X-ray crystallography to determine the stereochemistry and confirm the identity of the synthesized compounds. Studies on related compounds provide insights into their conformation and the effects of substituents on their molecular geometry (Gebreslasie et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of "(2S,3S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate" is influenced by its functional groups. The benzyloxycarbonyl group is a common protecting group for amines, which can be removed under certain conditions to free the amine for further reactions. The ester group can undergo hydrolysis, transesterification, or reduction to yield the corresponding alcohol. The presence of a hydroxy group also adds to the molecule's reactivity, allowing for selective transformations (Toplak et al., 1999).

Physical Properties Analysis

The physical properties such as melting point, boiling point, solubility, and optical activity of "(2S,3S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate" are determined by its molecular structure. The presence of polar functional groups like the ester and protected amino group affects its solubility in organic solvents and water. Optical activity is a result of its chiral centers, which can be analyzed using polarimetry (Nakamura et al., 1976).

科学研究应用

生物可降解聚合物和生物聚合物的合成

聚羟基链烷酸酯 (PHA) 是一种可生物降解的聚合物,由细菌作为碳和能量储存化合物合成。其中,类似于 (2S,3S)-2-(((苄氧基)羰基)氨基)-3-羟基丁酸甲酯的化合物可能作为 PHA 合成或改性的单体或中间体。这些生物聚合物因其生物相容性和生物降解性而备受关注,使其适用于各种应用,包括包装材料和医疗器械 (Amara,2010 年);(Chai 等人,2020 年)。

有机合成中的手性构件

手性羟基烷酸,包括与本化合物相似的分子,是有机合成中宝贵的手性构件。它们可用于合成各种生物活性化合物,包括药物和农用化学品。这些分子中的手性中心允许合成对映体纯化合物,这对于开发具有特定生物活性的药物至关重要 (Yoda,2020 年)。

抗氧化剂和抗炎剂

与 (2S,3S)-2-(((苄氧基)羰基)氨基)-3-羟基丁酸甲酯同类的化合物因其潜在的抗氧化和抗炎特性而被探索。可以研究此类化合物的构效关系 (SAR) 以设计具有增强生物活性的分子。这些研究有助于开发新的治疗剂,这些治疗剂可以减轻氧化应激和炎症,这是许多慢性疾病的潜在因素 (Raut 等人,2020 年)。

酶学研究和仿生研究

该化学空间中分子的酶学行为和仿生研究提供了对生物活性分子合成和降解机制的见解。此类研究可以导致开发用于工业应用的新型催化剂和酶,包括复杂有机分子的合成和环境污染物的分解 (Blain 等人,2002 年)。

属性

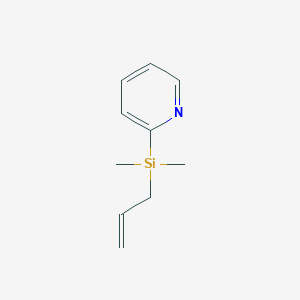

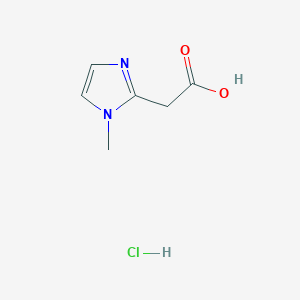

IUPAC Name |

methyl (2S,3S)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-9(15)11(12(16)18-2)14-13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3,(H,14,17)/t9-,11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPZWAOJFQFYYIX-ONGXEEELSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)NC(=O)OCC1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4,6-Trimethylbenzo[d]isoxazole](/img/structure/B52284.png)

![Benzamide, N-[[(4,6-dimethyl-2-pyrimidinyl)amino]thioxomethyl]-](/img/structure/B52309.png)